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molecular formula C13H9F3N2O3 B034752 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103772-14-1

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B034752
M. Wt: 298.22 g/mol
InChI Key: CQPUZLMNORVQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822801

Procedure details

This product can be converted to 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester by a three step reaction. The 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzene-propanoic acid ethylester is first treated with triethylorthoformate and acetic anhydride. After removal of the solvent the residue is treated with a solution of cyclopropylamine in t-butanol. After the reaction is complete a solution of potassium t-butoxide in t-butanol is added. The resulting product is 5-acetylamino-1-cyclopropyl6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester. The ester is hydrolyzed to form 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Name
5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzene-propanoic acid ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([F:23])[C:11]([F:22])=[C:12]([F:21])[C:13]=2[NH:17]C(=O)C)[N:8]([CH:24]2[CH2:26][CH2:25]2)[CH:7]=1)=[O:5])C.C(OC(=O)CC(=O)C1C(F)=C(F)C(F)=C(F)C=1NC(=O)C)C.C(OC(OCC)OCC)C.C(OC(=O)C)(=O)C>>[CH:24]1([N:8]2[C:9]3[C:14](=[C:13]([NH2:17])[C:12]([F:21])=[C:11]([F:22])[C:10]=3[F:23])[C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7]2)[CH2:25][CH2:26]1

Inputs

Step One
Name
5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)NC(C)=O)F)F)F)C1CC1
Step Two
Name
2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzene-propanoic acid ethylester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C1=C(C(=C(C(=C1F)F)F)F)NC(C)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
ADDITION
Type
ADDITION
Details
is treated with a solution of cyclopropylamine in t-butanol
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)N)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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